![molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0](/img/structure/B91897.png)

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

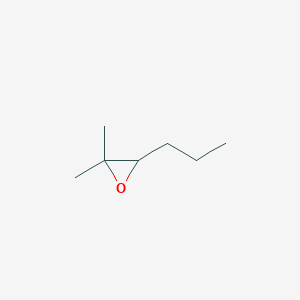

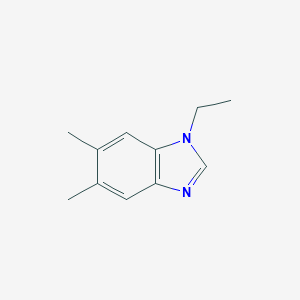

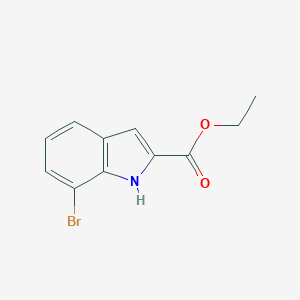

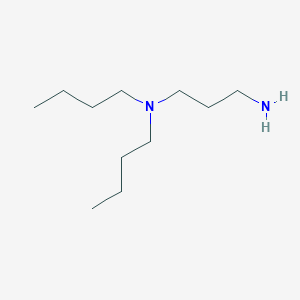

2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The trifluoromethyl groups attached to the sulfonyl groups increase the compound's electronegativity and chemical stability.

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phenyl sulfone compounds involves a two-step sequence starting from commercially available thiophenols, followed by alkylation and oxidation to yield the sulfones in high yields . The synthesis of side-chain-sulfonated aromatic diamines, which are structurally related to 2,4-bis[(trifluoromethyl)sulfonyl]phenol, has been achieved through copolymerization processes . These methods indicate that the synthesis of such sulfone compounds can be tailored to achieve high yields and desired properties.

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)sulfonyl compounds has been studied through crystallography, revealing insights into their electron delocalization and bond lengths . The molecular structures of related compounds, such as 2,2'-sulfinyl-bis(4-methyl phenol), have been confirmed by spectroscopic methods and single-crystal x-ray diffraction, which is crucial for understanding the geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

Bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds . These reactions are highly stereoselective and can be used to synthesize a wide variety of alkenes and dienes. The reaction mechanisms have been studied, providing insights into the stereocontrol and elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can significantly affect the compound's acidity, solubility, and thermal stability . Sulfonated polyimides derived from similar sulfone compounds have shown good solubility in aprotic solvents and high thermal stability, which are desirable properties for materials used in high-temperature applications 10.

Wissenschaftliche Forschungsanwendungen

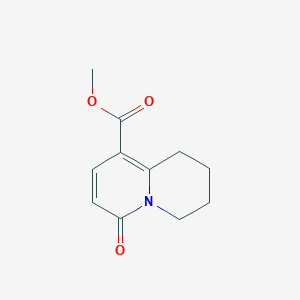

Synthesis of Polyimide Films

- 2,4-Bis[(trifluoromethyl)sulfonyl]phenol derivatives have been used in the synthesis of fluorinated polyimide (PI) films. These films exhibit excellent optical transmittance in the visible region and solubility in polar organic solvents. The PI derived from certain derivatives shows superior optical transparency, making them valuable in applications requiring clear, transparent materials (Hu Zhi-zhi, 2010).

Development of Nanofiltration Membranes

- Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in wastewater treatment and purification processes (Yang Liu et al., 2012).

Sulfurane and Sulfurane Oxide Synthesis

- Compounds related to 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been employed in the synthesis of sulfuranes and sulfurane oxides. These compounds are significant in the study of sulfur chemistry and have potential applications in various organic syntheses (T. Kitazume & J. Shreeve, 1978).

Development of Fluorinated Polyimides

- A derivative of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol was used to synthesize fluorinated poly(ether sulfone imide)s, which demonstrated high thermal stability and low dielectric constants. This indicates their potential in electronic applications where materials with low dielectric properties and high thermal resistance are required (Chenyi Wang et al., 2014).

Stereoselective Synthesis in Organic Chemistry

- Derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been used in the Julia-Kocienski olefination, a reaction crucial in the synthesis of complex organic molecules. These derivatives have shown effectiveness in producing stereoselective outcomes, which is valuable in the synthesis of pharmaceuticals and other fine chemicals (D. A. Alonso et al., 2005).

Eigenschaften

IUPAC Name |

2,4-bis(trifluoromethylsulfonyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVWPYINMRPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496810 |

Source

|

| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis[(trifluoromethyl)sulfonyl]phenol | |

CAS RN |

15183-81-0 |

Source

|

| Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)